molecular formula C12H15N3OS B2623503 5-(2-(2,3-Dimethylphenoxy)ethyl)-1,3,4-thiadiazol-2-amine CAS No. 842973-63-1

5-(2-(2,3-Dimethylphenoxy)ethyl)-1,3,4-thiadiazol-2-amine

Cat. No.: B2623503
CAS No.: 842973-63-1
M. Wt: 249.33
InChI Key: IWMMMLSLFRKQMB-UHFFFAOYSA-N
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Description

5-(2-(2,3-Dimethylphenoxy)ethyl)-1,3,4-thiadiazol-2-amine is a heterocyclic compound that contains a thiadiazole ring. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, agriculture, and materials science. The presence of the thiadiazole ring and the dimethylphenoxy group contributes to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-(2,3-Dimethylphenoxy)ethyl)-1,3,4-thiadiazol-2-amine typically involves the reaction of 2,3-dimethylphenol with ethylene oxide to form 2-(2,3-dimethylphenoxy)ethanol. This intermediate is then reacted with thiosemicarbazide under acidic conditions to form the desired thiadiazole compound. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-(2-(2,3-Dimethylphenoxy)ethyl)-1,3,4-thiadiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like sodium borohydride can convert the thiadiazole ring to its dihydro form.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-(2-(2,3-Dimethylphenoxy)ethyl)-1,3,4-thiadiazol-2-amine involves its interaction with various molecular targets. The thiadiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. Additionally, the compound can induce apoptosis in cancer cells by targeting specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,3-Dimethylphenoxy)ethylamine
  • 1,3,4-Thiadiazol-2-amine
  • 2,3-Dimethylphenol

Uniqueness

5-(2-(2,3-Dimethylphenoxy)ethyl)-1,3,4-thiadiazol-2-amine is unique due to the combination of the thiadiazole ring and the dimethylphenoxy group. This structural feature imparts distinct chemical and biological properties compared to other similar compounds. For instance, the presence of the thiadiazole ring enhances its ability to interact with biological targets, making it more effective in certain applications .

Properties

IUPAC Name

5-[2-(2,3-dimethylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3OS/c1-8-4-3-5-10(9(8)2)16-7-6-11-14-15-12(13)17-11/h3-5H,6-7H2,1-2H3,(H2,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWMMMLSLFRKQMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)OCCC2=NN=C(S2)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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